Lipophilicity Enhancement vs. Non-Fluorinated Analog
The presence of two -CF₃ groups significantly increases lipophilicity, a critical parameter for passive membrane permeability and bioavailability in drug design. The computed XLogP3-AA value for 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde is 4.2 [1], which is substantially higher than the value for its non-fluorinated parent analog, 5-phenylfuran-2-carbaldehyde (XLogP3-AA ~2.5) [2]. This difference is a direct consequence of the fluorination pattern.
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 |
| Comparator Or Baseline | 5-Phenylfuran-2-carbaldehyde, XLogP3-AA ≈ 2.5 |
| Quantified Difference | ΔLogP ≈ +1.7 |
| Conditions | Computational prediction (XLogP3 3.0 algorithm) |
Why This Matters
This higher LogP value is directly correlated with increased membrane permeability, making this building block a superior choice for designing drug candidates with improved oral absorption or CNS penetration compared to its non-fluorinated counterpart.
- [1] PubChem. (2025). 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde. Computed Properties (XLogP3-AA: 4.2). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/256658-04-5 View Source
- [2] PubChem. (2025). 5-Phenylfuran-2-carbaldehyde. Computed Properties (XLogP3-AA). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12072 View Source
